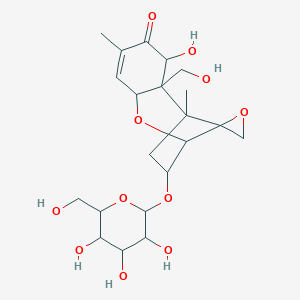

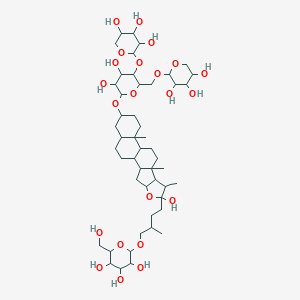

N-乙酰基 O-苄基拉米夫定

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

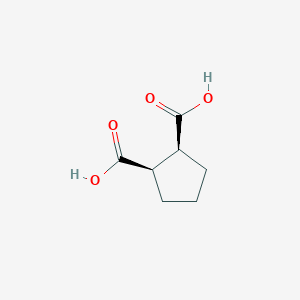

The synthesis of lamivudine isomers is a process that begins with benzoyloxyacetaldehyde and 1,4-dithiane-2,5-diol. The key steps in this synthesis involve the chlorination of oxathiolane lactol by SOCl2/DMF, followed by coupling with silylated N^4-acetylcytosine and subsequent deprotection. The synthesis yields two isomers, cis-(±) isomer 1 and trans-(±) isomer 2, with overall yields of 42.6% and 20.1%, respectively .

Molecular Structure Analysis

The molecular structure of N–((2–Acetylphenyl)carbamothioyl)benzamide has been thoroughly investigated. The compound's conformation is stabilized by various intermolecular and intramolecular hydrogen bonds. Detailed computational studies using Density Functional Theory (DFT) at the B3LYP level with a 6-311G(d,p) basis set have been conducted to compare the optimized molecular structure parameters with the experimental data obtained in the solid phase. The study also includes an analysis of the energy gap, global chemical reactivity descriptors, molecular electrostatic potential (MEP), Fukui functions, density of states (DoS), nonlinear optical (NLO) properties, and natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The synthesis of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines involves the reaction of aminophenols with various arylacetyl, phenoxyacetyl, and cinnamoyl chlorides. This reaction takes place in dimethylformamide-acetic acid in the presence of anhydrous sodium acetate. The structural parameters of the synthesized products were determined, and their probable biological activity was assessed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structure analysis. The intermolecular interactions and their energies have been evaluated using Hirshfeld surface and energy framework analyses. These analyses provide insight into the stability and reactivity of the compounds. Additionally, the molecular docking investigations suggest potential inhibitory effects against the COVID-19 coronavirus's primary protease, indicating the biological relevance of the synthesized compound .

科学研究应用

抗乙型肝炎病毒活性

研究表明,与 N-乙酰基 O-苄基拉米夫定相关的化合物 Matijing-Su(MTS,N-(N-苯甲酰基-L-苯丙氨基)-O-乙酰基-L-苯丙氨醇)的衍生物已显示出有希望的抗乙型肝炎病毒 (HBV) 活性。例如,某些化合物对 HBV DNA 的复制表现出比拉米夫定(一种已知的抗 HBV 剂)更好的抑制作用 (Qiu 等人,2011 年)。同样,另一项研究证实了 Matijing-Su 衍生物显着的抗 HBV 活性 (Xu 等人,2009 年).

分析方法开发

在分析化学领域,已经做出努力来开发用于估计生物样品中拉米夫定含量的方法。已经开发出一种用于兔血浆中拉米夫定的反相高效液相色谱 (RP-HPLC) 方法,证明了其在药代动力学研究中的适用性 (Singh 等人,2011 年)。此外,已经开发出一种用于测定拉米夫定的分光光度法,该方法适用于分析市售拉米夫定片剂 (Madu 等人,2011 年).

电化学评估

已经提出电化学方法来测定血清和药物制剂中的拉米夫定水平,突出了此类技术在药物监测和质量控制中的重要性 (Doğan 等人,2005 年).

药物制剂

还进行了使用乙酰化西米淀粉作为拉米夫定载体的控释片剂的开发研究。这项工作表明了改善拉米夫定药物递送系统的潜力 (Singh 和 Nath,2013 年).

临床研究

一些临床研究探讨了拉米夫定在不同环境中的疗效和安全性。例如,一项为期一年的试验显示,用拉米夫定治疗的许多慢性乙型肝炎患者的组织学得到了显着改善 (Lai 等人,1998 年)。此外,已经记录了免疫功能正常的慢性乙型肝炎患者中拉米夫定耐药性的出现,这为治疗策略提出了重要的考虑因素 (Honkoop 等人,1997 年).

合成和制造

拉米夫定合成的创新也一直是一个重点,研究报道了连续流合成方法,有可能改善制造过程 (Mandala 等人,2017 年).

乙型肝炎管理

美国国立卫生研究院提供了对乙型肝炎管理的见解,强调了拉米夫定在其他治疗方法中的作用 (Sorrell 等人,2009 年).

属性

IUPAC Name |

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGJSLVQHXINJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl O-Benzyl Lamivudine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)